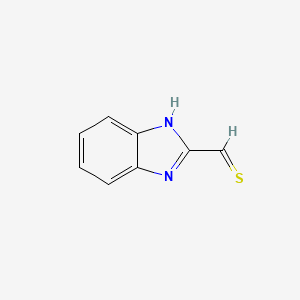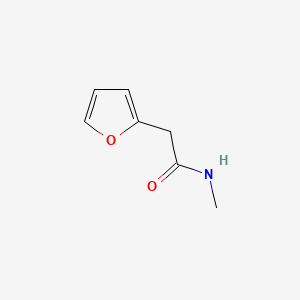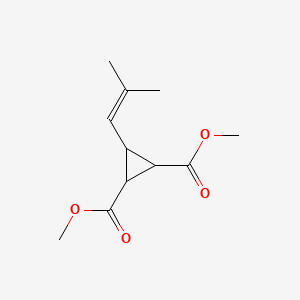
3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester is a chemical compound with the molecular formula C10H16O4 It is a derivative of cyclopropane and is known for its unique structural features, which include a cyclopropane ring substituted with a 2-methyl-1-propenyl group and two ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-methyl-1-propenyl magnesium bromide with dimethyl 1,2-cyclopropanedicarboxylate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF), and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing the active cyclopropane derivative, which can then interact with biological molecules. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Chrysanthemic acid: A related compound with similar structural features but different functional groups.
Phenothrin: Another cyclopropane derivative used as an insecticide.
Jasmolin I: A compound with a similar cyclopropane core but different substituents.
Uniqueness
3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester is unique due to its specific combination of a cyclopropane ring with ester groups and a 2-methyl-1-propenyl substituent
Propiedades
Fórmula molecular |
C11H16O4 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
dimethyl 3-(2-methylprop-1-enyl)cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C11H16O4/c1-6(2)5-7-8(10(12)14-3)9(7)11(13)15-4/h5,7-9H,1-4H3 |
Clave InChI |
HNTGAUJHBZUCRH-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1C(C1C(=O)OC)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


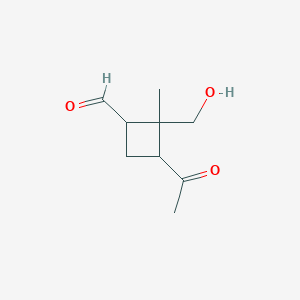
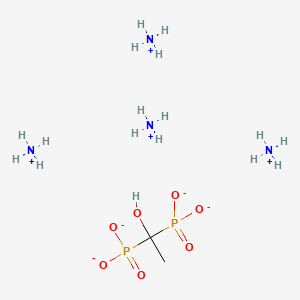
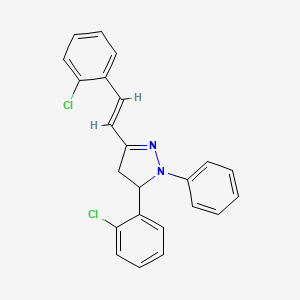

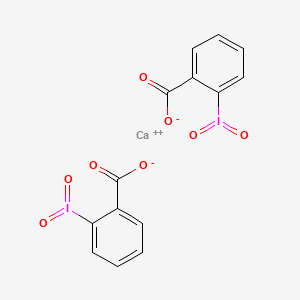
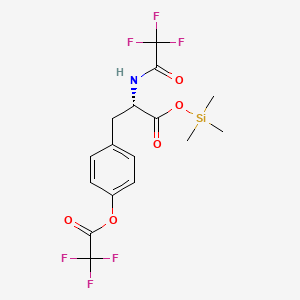
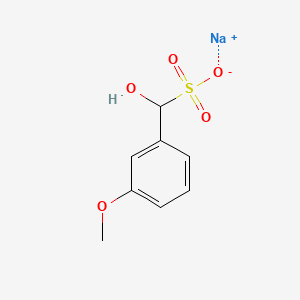
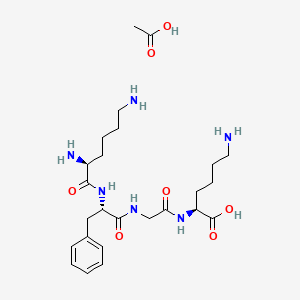
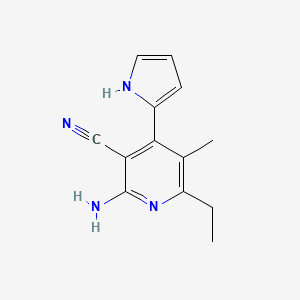
![2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro-](/img/structure/B13809034.png)

![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)
